Eicosane, 9-cyclohexyl-

Description

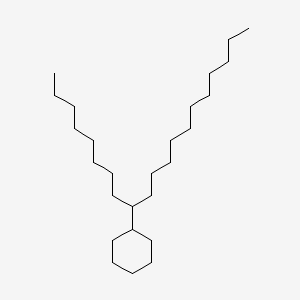

Eicosane, 9-cyclohexyl- (C₂₆H₅₂, MW 364) is a branched alkane featuring a cyclohexyl substituent at the ninth carbon of a 20-carbon chain. Its structure combines linear alkane hydrophobicity with the steric bulk of a cyclohexyl group, distinguishing it from simpler alkanes and other substituted derivatives.

Properties

CAS No. |

4443-61-2 |

|---|---|

Molecular Formula |

C26H52 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

icosan-9-ylcyclohexane |

InChI |

InChI=1S/C26H52/c1-3-5-7-9-11-12-13-15-18-22-25(26-23-19-16-20-24-26)21-17-14-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

InChI Key |

HFHMPSMIEOIWQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCC)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Step 1: Formation of a suitable alkyl halide or organometallic intermediate at the 9-position of a linear eicosane or a shorter alkyl chain precursor.

- Step 2: Introduction of the cyclohexyl group via nucleophilic substitution or coupling reactions using cyclohexyl organometallic reagents (e.g., cyclohexyl lithium or Grignard reagents).

- Step 3: Purification and isolation of the target compound by chromatographic or distillation techniques.

Specific Synthetic Routes

| Method | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of cyclohexane derivatives | Alkylation of cyclohexane with long-chain alkyl halides under Friedel-Crafts conditions | Cyclohexane, alkyl halide, Lewis acid catalyst (AlCl3) | Direct introduction of cyclohexyl group | Possible polyalkylation, rearrangements |

| Grignard Coupling | Reaction of cyclohexylmagnesium bromide with 9-bromo eicosane or suitable precursor | Cyclohexylmagnesium bromide, 9-bromo eicosane | High regioselectivity, mild conditions | Requires preparation of organometallics, moisture sensitive |

| Wurtz Coupling | Coupling of cyclohexyl halide with eicosyl halide in presence of sodium metal | Cyclohexyl bromide, eicosyl bromide, sodium metal | Simple reagents | Side reactions, low yield, mixture of products |

| Transition Metal Catalyzed Cross-Coupling | Palladium or nickel catalyzed cross-coupling of cyclohexyl boronic acid with alkyl halide | Cyclohexyl boronic acid, alkyl halide, Pd catalyst | High selectivity, good yields | Expensive catalysts, requires inert atmosphere |

Example Procedure (Literature-Inferred)

A plausible synthetic route based on typical alkylation and coupling methods:

- Synthesis of 9-bromo eicosane: Starting from eicosane, selective bromination at the 9th carbon can be achieved via radical bromination using N-bromosuccinimide (NBS) under controlled conditions.

- Preparation of cyclohexylmagnesium bromide: Cyclohexyl bromide is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent.

- Coupling reaction: The Grignard reagent is reacted with 9-bromo eicosane under inert atmosphere, producing Eicosane, 9-cyclohexyl- after aqueous workup.

- Purification: The product is purified by column chromatography or distillation.

Analytical Data and Characterization

| Property | Data |

|---|---|

| Molecular Formula | C26H52 |

| Molecular Weight | 364.7 g/mol |

| CAS Number | 4443-61-2 |

| Physical State | Waxy solid (typical for long-chain alkanes) |

| Melting Point | Not explicitly reported; expected in range typical for eicosane derivatives (~36-40°C) |

| Spectroscopic Data | Expected characteristic peaks in ^1H NMR for cyclohexyl and alkyl protons; IR bands for C-H stretching |

Summary Table of Preparation Methods

| Preparation Method | Key Features | Yield & Purity | Practical Considerations |

|---|---|---|---|

| Radical Bromination + Grignard Coupling | Straightforward, uses common reagents | Moderate to good yields; purity depends on workup | Requires moisture-free conditions; moderate complexity |

| Friedel-Crafts Alkylation | Direct alkylation of cyclohexane | Variable yields; risk of polyalkylation | Strong Lewis acids needed; side reactions possible |

| Wurtz Coupling | Simple reagents, no catalysts | Low yields; mixture of products | Difficult to control selectivity |

| Pd-Catalyzed Cross-Coupling | High selectivity and yield | High yields; high purity | Costly catalysts; inert atmosphere necessary |

Chemical Reactions Analysis

Eicosane, 9-cyclohexyl- undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity :

Eicosane, 9-cyclohexyl- has demonstrated significant antioxidant properties. A study highlighted its potential in reducing oxidative stress, which can contribute to various diseases such as cancer and cardiovascular disorders . -

Antimicrobial Properties :

The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents . -

Anti-nociceptive Effects :

Eicosane, 9-cyclohexyl- has been shown to possess anti-nociceptive properties, suggesting potential applications in pain management therapies. This effect could be beneficial in treating conditions that involve chronic pain .

Cosmetic Applications

-

Skin Conditioning Agent :

Due to its emollient properties, eicosane, 9-cyclohexyl- is utilized in cosmetic formulations to improve skin hydration and texture. It helps create a barrier on the skin's surface, preventing moisture loss . -

Stability Enhancer :

The compound contributes to the stability of cosmetic products by acting as a thickening agent and improving the overall texture of creams and lotions .

Material Science Applications

-

Polymer Additive :

Eicosane, 9-cyclohexyl- can be used as an additive in polymer formulations to enhance flexibility and thermal stability. Its incorporation into polymer matrices can improve mechanical properties . -

Biodegradable Materials :

Research is ongoing into the use of eicosane derivatives in developing biodegradable materials that can reduce environmental impact while maintaining desirable physical properties .

- Antioxidant Study : A study conducted by Mohamad et al. (2018) assessed the antioxidant capacity of eicosane derivatives, finding that eicosane, 9-cyclohexyl- significantly reduced reactive oxygen species in vitro, suggesting its potential therapeutic applications in oxidative stress-related diseases .

- Cosmetic Formulation Development : Research published in the Brazilian Journal of Pharmaceutical Sciences explored various formulations containing eicosane derivatives for enhancing skin moisture retention and sensory properties, demonstrating their effectiveness compared to traditional emollients .

- Material Science Innovations : A recent investigation into biodegradable polymers revealed that incorporating eicosane derivatives improved mechanical strength while maintaining biodegradability, indicating promising applications in sustainable material development .

Mechanism of Action

The mechanism of action of Eicosane, 9-cyclohexyl- involves its interaction with biological membranes and enzymes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Eicosane, 9-cyclohexyl- | C₂₆H₅₂ | 364 | Cyclohexyl group at C9; branched alkane |

| Eicosane (n-eicosane) | C₂₀H₄₂ | 282.55 | Linear alkane |

| 9-Octyleicosane | C₂₈H₅₈ | 394.76 | Linear octyl chain at C9 |

| 10-Hexyl-10-methyleicosane | C₂₇H₅₆ | 380.74 | Hexyl and methyl branching at C10 |

| 9-Eicosene | C₂₀H₄₀ | 280.53 | Unsaturated alkene (double bond at C9–C10) |

Key Observations :

- Cyclohexyl vs. Alkyl Branching : The cyclohexyl group in 9-cyclohexyl-eicosane introduces steric hindrance and rigidity compared to linear alkyl branches (e.g., 9-octyleicosane) .

- Unsaturation : 9-Eicosene (C₂₀H₄₀) has a lower molecular weight and distinct reactivity due to its double bond, unlike saturated derivatives .

Physical and Thermal Properties

- Melting/Crystallization Behavior: Eicosane (n-eicosane): Melts at ~36–38°C, with phase transitions between 32–42°C. Exhibits high thermal conductivity variation during phase changes, making it ideal for thermal energy storage . Similar compounds like 9-octyleicosane (C₂₈H₅₈) have higher molecular weights but reduced crystallinity due to branching . 9-Eicosene: Lower melting point due to unsaturation; likely liquid at room temperature .

- Solubility: Cyclohexyl derivatives exhibit lower solubility in polar solvents (e.g., acetone) compared to linear alkanes. notes that eicosane’s solubility in acetone differs markedly from dodecane and hexadecane, with branching further reducing miscibility .

Biological Activity

Eicosane, 9-cyclohexyl- (C26H52), is a hydrocarbon compound that has garnered attention for its potential biological activities. This article explores its bioactive properties, focusing on its antioxidant, antimicrobial, and antifungal activities, supported by various research findings and case studies.

- Molecular Formula: C26H52

- Molecular Weight: 364.69 g/mol

- CAS Registry Number: 4443-61-2

- IUPAC Name: 9-Cyclohexyleicosane

Bioactive Properties

Eicosane, 9-cyclohexyl- exhibits several notable biological activities:

- Antioxidant Activity :

- Antimicrobial Activity :

-

Antifungal Activity :

- Eicosane, 9-cyclohexyl- has been evaluated for its antifungal effects. Research indicates that it can inhibit the growth of fungal pathogens significantly. For instance, a study using the poisoned food method revealed that eicosane inhibited the radial growth of Fusarium oxysporum, with inhibition rates reaching up to 63.6% at higher concentrations .

Table 1: Summary of Biological Activities of Eicosane, 9-Cyclohexyl-

Case Study: Antifungal Efficacy

A detailed investigation was conducted to assess the antifungal properties of eicosane derived from Streptomyces sp. KF15. The compound was purified and analyzed using mass spectrometry and nuclear magnetic resonance (NMR) techniques. The findings were as follows:

- Inhibition Rates :

- Growth Curve Analysis :

Q & A

Q. How to ensure reproducibility in synthesizing 9-cyclohexyl-eicosane composites for peer-reviewed publications?

- Methodological Answer :

- Detailed protocols : Specify electrospinning voltage (e.g., 15 kV), solvent ratios, and eicosane coating duration .

- Cite reagent sources : Disclose suppliers, purity grades, and CAS numbers (e.g., N-Eicosane, CAS 112-95-8) .

- Open data : Share characterization raw files (e.g., DSC thermograms, SEM images) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.